1-Eicosanol
Overview
Description
1-Eicosanol: is a long-chain fatty alcohol with the chemical formula C20H42O arachidyl alcohol or eicosyl alcohol . This compound is a white, waxy solid at room temperature and is primarily used in the production of cosmetics, lubricants, and surfactants .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Eicosanol can be synthesized through the reduction of arachidic acid (eicosanoic acid) using reducing agents such as lithium aluminum hydride or sodium borohydride . The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrially, this compound is produced by the hydrogenation of eicosanoic acid or its esters. This process involves the use of a catalyst, such as nickel or copper chromite , under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions
1-Eicosanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to using oxidizing agents like or .
Esterification: It reacts with carboxylic acids to form in the presence of acid catalysts like .
Etherification: It can form ethers when reacted with alkyl halides in the presence of a base like sodium hydride .
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate.
Esterification: Carboxylic acids, sulfuric acid.
Etherification: Alkyl halides, sodium hydride.
Major Products Formed
Eicosanoic acid: from oxidation.
Eicosyl esters: from esterification.
Eicosyl ethers: from etherification.
Scientific Research Applications
1-Eicosanol has several applications in scientific research:
Chemistry: Used as a standard in chromatographic methods for the detection of lipids.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Used as a non-ionic surfactant in cosmetics, lubricants, rubber, plastics, and textiles.
Mechanism of Action
1-Eicosanol exerts its effects primarily through its interaction with cell membranes. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function .
Comparison with Similar Compounds
Similar Compounds
1-Octadecanol: (C18H38O)
1-Docosanol: (C22H46O)
1-Tetracosanol: (C24H50O)
Uniqueness
1-Eicosanol is unique due to its specific chain length, which imparts distinct physical and chemical properties. Compared to shorter-chain alcohols like 1-Octadecanol, this compound has a higher melting point and different solubility characteristics. Its longer chain also makes it more effective in applications requiring higher hydrophobicity .
Properties
IUPAC Name |
icosan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h21H,2-20H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFJIXJJCSYFAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0027272 | |
Record name | 1-Eicosanol | |
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URL | https://comptox.epa.gov/dashboard/DTXSID0027272 | |
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Molecular Weight |
298.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid; Pellets or Large Crystals, Other Solid, White waxy solid; [HSDB] White powder; [MSDSonline], Solid | |
Record name | 1-Eicosanol | |
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Record name | 1-Eicosanol | |
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Record name | Arachidyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
309 °C at 750 mm Hg; 222 °C at 3 mm Hg | |
Record name | 1-EICOSANOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5731 | |
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Flash Point |
195 °C | |
Record name | 1-Eicosanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
Very soluble in acetone; soluble in petroleum ether; slightly soluble in ethanol, chloroform, Soluble in hot benzene | |
Record name | 1-EICOSANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5731 | |
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Density |
0.8405 at 20 °C/4 °C | |
Record name | 1-EICOSANOL | |
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Vapor Pressure |
0.00000004 [mmHg] | |
Record name | 1-Eicosanol | |
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Color/Form |
White, wax-like solid, WAX FROM ALC AND CRYSTALS FROM CHLOROFORM | |
CAS No. |
629-96-9, 28679-05-2 | |
Record name | 1-Eicosanol | |
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Record name | 1-Eicosanol | |
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Record name | Eicosanol | |
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Record name | 1-EICOSANOL | |
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Record name | 1-Eicosanol | |
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Record name | Icosan-1-ol | |
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Record name | ARACHIDYL ALCOHOL | |
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Record name | 1-EICOSANOL | |
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Record name | Arachidyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011619 | |
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Melting Point |
66.1 °C | |
Record name | 1-EICOSANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5731 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Arachidyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011619 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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